![molecular formula C7H5BF4O2 B13459685 [4-(Difluoromethyl)-2,5-difluorophenyl]boronic acid](/img/structure/B13459685.png)
[4-(Difluoromethyl)-2,5-difluorophenyl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(Difluoromethyl)-2,5-difluorophenyl]boronic acid: is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of difluoromethyl and difluorophenyl groups attached to a boronic acid moiety. It is widely used in various chemical reactions, particularly in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of [4-(Difluoromethyl)-2,5-difluorophenyl]boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of various boronic acid derivatives .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions: [4-(Difluoromethyl)-2,5-difluorophenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to an alcohol or alkane.
Substitution: The boronic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include phenols, quinones, alcohols, alkanes, and various substituted derivatives.
科学的研究の応用
Chemistry: In chemistry, [4-(Difluoromethyl)-2,5-difluorophenyl]boronic acid is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology: The compound is used in the study of biological systems, particularly in the development of enzyme inhibitors and probes for biological imaging .
Medicine: In medicine, this compound is used in the synthesis of drug candidates, particularly those targeting cancer and infectious diseases .
Industry: In the industrial sector, the compound is used in the production of advanced materials, including polymers and electronic components .
作用機序
The mechanism of action of [4-(Difluoromethyl)-2,5-difluorophenyl]boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the development of enzyme inhibitors . The difluoromethyl and difluorophenyl groups enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions .
類似化合物との比較
- [4-(Difluoromethyl)phenyl]boronic acid
- [2,5-Difluorophenyl]boronic acid
- [4-(Trifluoromethyl)phenyl]boronic acid
Comparison: Compared to similar compounds, [4-(Difluoromethyl)-2,5-difluorophenyl]boronic acid is unique due to the presence of both difluoromethyl and difluorophenyl groups. This combination enhances its reactivity and stability, making it more versatile in various chemical reactions . Additionally, the compound’s ability to form reversible covalent bonds with diols and other nucleophiles makes it particularly valuable in the development of enzyme inhibitors and other biologically active molecules .
特性
分子式 |
C7H5BF4O2 |
|---|---|
分子量 |
207.92 g/mol |
IUPAC名 |
[4-(difluoromethyl)-2,5-difluorophenyl]boronic acid |
InChI |
InChI=1S/C7H5BF4O2/c9-5-2-4(8(13)14)6(10)1-3(5)7(11)12/h1-2,7,13-14H |
InChIキー |
MBTXRNFULZLZFK-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C=C1F)C(F)F)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


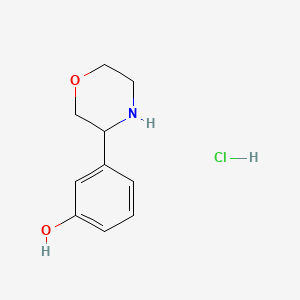
![1-[3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B13459613.png)
![lithium(1+) 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B13459619.png)
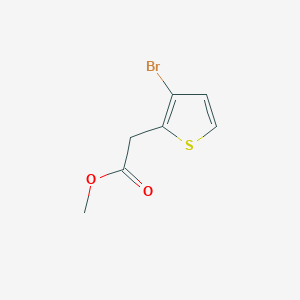
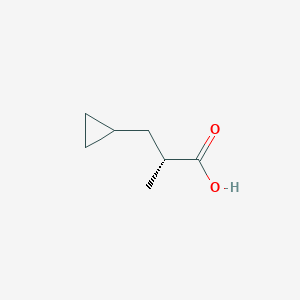
![6-Cbz-1-oxa-6-azaspiro[3.4]octane](/img/structure/B13459627.png)
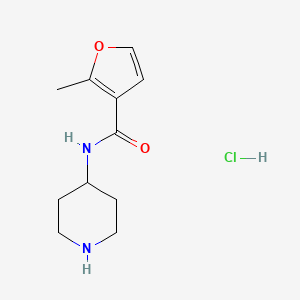
![rac-(1R,2S,5S)-6,6-difluorobicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13459636.png)
![3-(3-{[3-(4-azidobutoxy)phenyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione](/img/structure/B13459644.png)

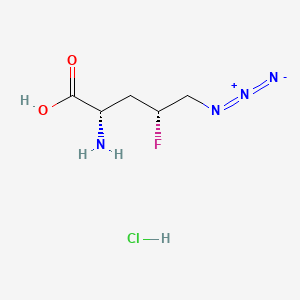
![rac-2-[(1R,2R)-2-(methoxycarbonyl)cyclobutyl]acetic acid](/img/structure/B13459667.png)
![1-Azadispiro[3.1.4^{6}.1^{4}]undecane](/img/structure/B13459673.png)
![Methyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B13459675.png)
